molecular formula C21H18N4O4 B1665999 Amino Tadalafil CAS No. 385769-84-6

Amino Tadalafil

Cat. No.: B1665999
CAS No.: 385769-84-6
M. Wt: 390.4 g/mol
InChI Key: VUKJGAVIWMPOOJ-FOIQADDNSA-N
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Description

Amino Tadalafil is a chemical compound that is an analogue of tadalafil, a well-known phosphodiesterase type 5 inhibitor. It is primarily used in the treatment of erectile dysfunction. This compound has been identified as an illegal adulterant in some dietary supplements marketed for erectile dysfunction . The compound has a molecular formula of C21H18N4O4 and a molecular weight of 390.39 .

Mechanism of Action

Target of Action

The primary target of Aminotadalafil is phosphodiesterase 5 (PDE5) . PDE5 is an enzyme found primarily in the smooth muscle of the corpus cavernosum, a tissue that plays a crucial role in erectile function .

Mode of Action

Aminotadalafil works by selectively inhibiting PDE5 . This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP) to 5′-GMP . PDE5 inhibitors like Aminotadalafil are similar in structure to cGMP and competitively bind to PDE5, inhibiting cGMP hydrolysis . This enhances the effects of nitric oxide (NO), a molecule that promotes smooth muscle relaxation, thus prolonging an erection .

Biochemical Pathways

The inhibition of PDE5 by Aminotadalafil affects the cGMP-dependent pathway . By preventing the degradation of cGMP, Aminotadalafil prolongs the action of cGMP. This leads to a series of downstream effects, including the relaxation of smooth muscle tissue in the corpus cavernosum .

Result of Action

The primary result of Aminotadalafil’s action is the prolongation of an erection . By inhibiting PDE5 and enhancing the effects of NO, Aminotadalafil promotes the relaxation of smooth muscle tissue in the corpus cavernosum. This facilitates the inflow of blood, thereby aiding in the maintenance of an erection .

Action Environment

The efficacy and stability of Aminotadalafil can be influenced by various environmental factors. For instance, the presence of other substances, such as certain herbal or dietary supplements, can potentially interact with Aminotadalafil . Additionally, factors such as pH and temperature could potentially affect the stability and activity of Aminotadalafil.

Preparation Methods

The synthesis of aminotadalafil involves several steps. One common method includes the activation of tadalafil through an oximation reaction to form tadalafil-oxime. This intermediate is then coupled with carrier proteins using the active ester method. The reaction involves anhydrous tetrahydrofuran, dicyclohexylcarbodiimide, and N-hydroxysuccinimide

Chemical Reactions Analysis

Amino Tadalafil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the amino group, to form various analogues. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Comparison with Similar Compounds

Amino Tadalafil is similar to other phosphodiesterase type 5 inhibitors like sildenafil, vardenafil, and tadalafil. it is unique due to its specific molecular structure, which includes an amino group that differentiates it from other analogues . This structural difference may result in variations in its pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Properties

IUPAC Name

(2R,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKJGAVIWMPOOJ-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191896
Record name Aminotadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385769-84-6
Record name Aminotadalafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385769-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminotadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385769846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminotadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY501QO030
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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